An In-depth Technical Guide to (R)-3-amino-4-methylpentanoic acid hydrochloride
An In-depth Technical Guide to (R)-3-amino-4-methylpentanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-amino-4-methylpentanoic acid hydrochloride, also known as L-Beta-Homovaline hydrochloride, is a chiral β-amino acid derivative. As a positional isomer of the proteinogenic amino acid L-leucine, it holds significant interest in medicinal chemistry and drug development. The presence of the amino group on the β-carbon introduces unique conformational properties and increased metabolic stability compared to its α-amino acid counterparts. This guide provides a comprehensive overview of the known properties, synthesis, analysis, and biological relevance of (R)-3-amino-4-methylpentanoic acid hydrochloride to support its application in research and development.
Physicochemical Properties
The hydrochloride salt of (R)-3-amino-4-methylpentanoic acid enhances its stability and solubility in aqueous solutions, making it suitable for a variety of experimental conditions.[1] While specific experimental data for the hydrochloride salt is not widely published, the following table summarizes its known and predicted properties.
| Property | Value | Source |
| CAS Number | 219310-09-5 | [2][3] |
| Molecular Formula | C₆H₁₄ClNO₂ | [2] |
| Molecular Weight | 167.63 g/mol | [2] |
| Appearance | White to off-white solid/powder | [2] |
| IUPAC Name | (3R)-3-amino-4-methylpentanoic acid;hydrochloride | [2] |
| Synonyms | L-Beta-Homovaline hydrochloride, (R)-3-Aminoisobutylacetic acid hydrochloride | |
| Melting Point | Data not available for the hydrochloride salt. The free amino acid has a melting point of 206 °C. | |
| Solubility | Enhanced solubility in aqueous solutions. Specific data in various organic solvents is not readily available. | [1] |
| pKa | Data not available. Expected to have two pKa values for the carboxylic acid and the amino group. |
Spectroscopic Data
¹H NMR Spectroscopy (Expected)
A proton NMR spectrum in a solvent like D₂O would be expected to show the following signals:
-
A doublet for the two methyl groups of the isopropyl moiety.
-
A multiplet for the methine proton of the isopropyl group.
-
A multiplet for the proton at the chiral center (C3).
-
A multiplet for the methylene protons at C2.
-
The acidic proton of the carboxylic acid and the protons of the ammonium group may be exchanged with D₂O or appear as broad signals.
¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum would be expected to show six distinct signals corresponding to the six carbon atoms in the molecule.
Infrared (IR) Spectroscopy (Expected)
The IR spectrum would likely exhibit characteristic absorption bands for:
-
O-H stretch of the carboxylic acid.
-
N-H stretch of the ammonium group.
-
C=O stretch of the carboxylic acid.
-
C-N stretch.
-
C-H stretches of the alkyl groups.
Mass Spectrometry (Expected)
In a mass spectrum, the parent ion of the free amino acid (m/z = 131.18) would be expected. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the carbon backbone.
Synthesis and Purification
While a specific, detailed protocol for the synthesis of (R)-3-amino-4-methylpentanoic acid hydrochloride is not widely published, general methods for the enantioselective synthesis of β-amino acids can be adapted.
Enantioselective Synthesis
One common approach involves the use of chiral auxiliaries. For instance, an asymmetric synthesis could be designed starting from a chiral precursor, or through the diastereoselective addition of an enolate to a chiral imine.[5] Another powerful method is the use of enzymatic kinetic resolution of a racemic mixture of the corresponding ester.[6]
Below is a conceptual workflow for a potential enantioselective synthesis:
Caption: Conceptual workflow for the enzymatic resolution of (R)-3-amino-4-methylpentanoic acid.
Purification and Hydrochloride Salt Formation
Purification of the final product can typically be achieved by recrystallization. The formation of the hydrochloride salt is generally accomplished by treating a solution of the free amino acid in a suitable solvent (e.g., ethanol, diethyl ether) with a solution of hydrogen chloride.[6]
Step-by-Step Protocol for Hydrochloride Salt Formation (General):
-
Dissolve the purified (R)-3-amino-4-methylpentanoic acid in a minimal amount of a suitable alcohol (e.g., ethanol).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or ethanol).
-
Stir the mixture at a low temperature to induce precipitation of the hydrochloride salt.
-
Collect the precipitate by filtration.
-
Wash the solid with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any residual impurities.
-
Dry the product under vacuum to obtain the final (R)-3-amino-4-methylpentanoic acid hydrochloride.
Analytical Characterization
The identity and purity of (R)-3-amino-4-methylpentanoic acid hydrochloride should be confirmed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the method of choice for determining the enantiomeric purity of (R)-3-amino-4-methylpentanoic acid. This can be achieved using either a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent followed by separation on a standard achiral column.
-
Chiral Stationary Phases: CSPs based on macrocyclic glycopeptides (e.g., teicoplanin) or ligand-exchange columns are often effective for the direct separation of underivatized amino acid enantiomers.[7][8]
-
Pre-column Derivatization: Derivatization with reagents such as o-phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) creates diastereomers that can be resolved on a reversed-phase column.[9]
Illustrative Analytical Workflow:
Caption: A typical analytical workflow for determining the enantiomeric purity by chiral HPLC.
Biological Significance and Applications
β-amino acids and their derivatives are of significant interest in drug discovery due to their unique structural and biological properties. The incorporation of β-amino acids into peptides can lead to the formation of stable secondary structures and confer resistance to proteolytic degradation.[10]
Interaction with GABA Receptors
(R)-3-amino-4-methylpentanoic acid is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[11][12] As such, it has the potential to interact with GABA receptors (GABA-A and GABA-B).[1][12][13] Many β-amino acids and their derivatives are known to act as agonists or antagonists at these receptors, making them attractive candidates for the development of therapeutics for neurological disorders.[13][14]
Potential Therapeutic Applications
Given its structure, (R)-3-amino-4-methylpentanoic acid hydrochloride could be explored for its potential as a:
-
Neuromodulatory agent: For conditions such as epilepsy, anxiety, and spasticity.
-
Building block for peptidomimetics: To create novel therapeutic peptides with enhanced stability and bioactivity.
Safety and Handling
(R)-3-amino-4-methylpentanoic acid hydrochloride is classified as an irritant, causing skin and serious eye irritation.[15] It may also cause respiratory irritation.[15] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area.
Conclusion
(R)-3-amino-4-methylpentanoic acid hydrochloride is a valuable chiral building block with potential applications in neuroscience and drug development. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, this guide provides a comprehensive overview of its known properties and outlines general methodologies for its synthesis, purification, and analysis based on current scientific understanding of related β-amino acids. Further research into its specific biological targets and mechanism of action will be crucial for unlocking its full therapeutic potential.
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(Note: An illustrative image of the chemical structure would be placed here. For this text-based format, the IUPAC name and SMILES string define the structure.)
